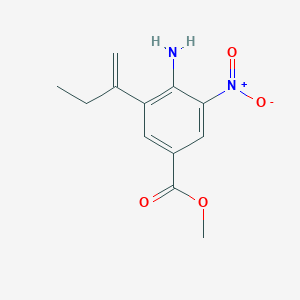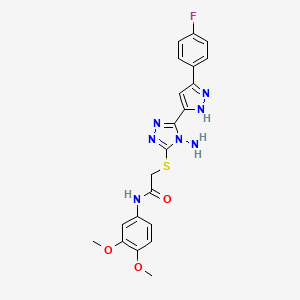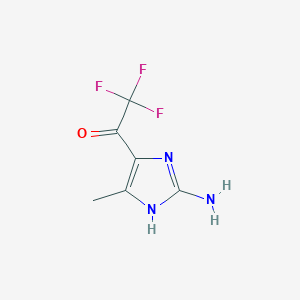
2-Amino-5-methyl-4-trifluoroacetylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Amino-5-methyl-4-trifluoroacetylimidazole involves several steps. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
2-Amino-5-methyl-4-trifluoroacetylimidazole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-5-methyl-4-trifluoroacetylimidazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Amino-5-methyl-4-trifluoroacetylimidazole involves its interaction with specific molecular targets. The trifluoroacetyl group is known to interact with nucleophilic sites in proteins and enzymes, leading to modifications that can alter their activity . The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function .
Comparación Con Compuestos Similares
2-Amino-5-methyl-4-trifluoroacetylimidazole can be compared with other similar compounds, such as:
2-Amino-4-trifluoroacetylimidazole: Lacks the methyl group at the 5-position, which can affect its reactivity and interactions.
5-Methyl-4-trifluoroacetylimidazole: Lacks the amino group, which significantly alters its chemical properties and applications.
2-Amino-5-methylimidazole: Does not have the trifluoroacetyl group, leading to different reactivity and biological interactions.
Propiedades
Número CAS |
1021875-68-2 |
|---|---|
Fórmula molecular |
C6H6F3N3O |
Peso molecular |
193.13 g/mol |
Nombre IUPAC |
1-(2-amino-5-methyl-1H-imidazol-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H6F3N3O/c1-2-3(12-5(10)11-2)4(13)6(7,8)9/h1H3,(H3,10,11,12) |
Clave InChI |
VLIQZYBIXJIVBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1)N)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone](/img/structure/B12622016.png)
![1H-1,2,3-Triazole, 4-(1-naphthalenyl)-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12622021.png)
![3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B12622029.png)

![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol;phosphoric acid](/img/structure/B12622051.png)
![6-chloro-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12622054.png)
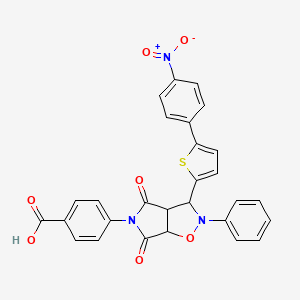
![Ethanone, 1-[2-(2,2-diethoxyethoxy)-6-hydroxyphenyl]-](/img/structure/B12622068.png)
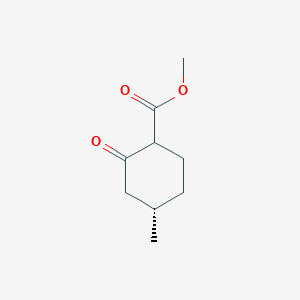
![Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]-](/img/structure/B12622082.png)
